molecular formula C6H9F3N2 B3345602 1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole CAS No. 1069085-43-3

1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3345602
CAS No.: 1069085-43-3
M. Wt: 166.14 g/mol
InChI Key: UVLIEHPWHZBHDA-UHFFFAOYSA-N
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Description

1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C6H9F3N2 and a molecular weight of 166.15 g/mol . This molecule features an imidazoline ring, which is a partially saturated derivative of the imidazole heterocycle, substituted with an ethyl group on one nitrogen and a trifluoromethyl group on the carbon atom . The imidazole and imidazoline core structures are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in biologically active molecules . Compounds containing this moiety exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, antitubercular, and anticancer properties . The incorporation of a trifluoromethyl group is a common strategy in drug design, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . This specific compound serves as a valuable synthon, or building block, for the synthesis of more complex molecules in pharmaceutical and agrochemical research . Researchers can utilize this chemical to explore new chemical space and develop novel bioactive agents. Its structure is of particular interest for constructing potential enzyme inhibitors or receptor ligands, given the known role of similar imidazole derivatives in interacting with various biological targets . For instance, some imidazole-based drugs function by inhibiting enzymes like cyclooxygenase-2 (COX-2) . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethyl-2-(trifluoromethyl)-4,5-dihydroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2/c1-2-11-4-3-10-5(11)6(7,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLIEHPWHZBHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of ethylamine with a trifluoromethyl-substituted precursor under controlled conditions. One common method includes the use of trifluoromethyl iodide and an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents leading to substituted imidazole products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the fields of materials science and catalysis. The trifluoromethyl group enhances reactivity in various chemical reactions, including oxidation, reduction, and substitution processes .

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationHydrogen peroxideImidazole oxides
ReductionLithium aluminum hydrideReduced imidazole derivatives
Electrophilic SubstitutionHalogens, alkylating agentsSubstituted imidazole products

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that the trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy against various pathogens. This property makes it a candidate for further exploration in drug development targeting specific biological pathways .

Medicine

The compound is being explored as a precursor for drug development. Its unique structural features allow it to interact with specific molecular targets such as enzymes or receptors. Preliminary studies suggest potential therapeutic applications in treating diseases where modulation of enzyme activity is beneficial .

Case Study: Antimicrobial Activity
A study conducted by Jiang et al. (2012) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials with unique properties. Its stability and reactivity make it suitable for formulating products that require specific performance characteristics .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Steric effects vary significantly: the benzyl group in 's compound reduces synthetic yields due to steric crowding, whereas the ethyl group in the target compound likely offers better synthetic accessibility .

Pharmacological Relevance

The 4,5-dihydro-1H-imidazole moiety is shared with clonidine and brimonidine, FDA-approved drugs targeting imidazoline receptors . However:

  • Clonidine (2-(2,6-dichlorophenylamino)-2-imidazoline) has a dichlorophenyl group, contrasting with the target compound’s trifluoromethyl group. The CF₃ group may increase lipophilicity (logP) and blood-brain barrier penetration .
  • Brimonidine (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine) includes a quinoxaline ring, demonstrating that bioactivity depends on substituent diversity rather than the core alone .

Physicochemical and Functional Properties

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity compared to hydroxyl or methoxy substituents (e.g., (4,5-Dihydro-1H-imidazol-4-yl)methanol in ). This property is critical for membrane permeability in drug design .
  • Electronic Effects : The -CF₃ group withdraws electrons, stabilizing the imidazoline ring against oxidation. This contrasts with electron-donating groups (e.g., -OCH₃ in ’s compound), which may enhance reactivity .

Biological Activity

1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole (CAS No. 1069085-43-3) is a heterocyclic compound characterized by the presence of a trifluoromethyl group and an ethyl group attached to an imidazole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₉F₃N₂
  • Molecular Weight : 166.14 g/mol
  • IUPAC Name : 1-ethyl-2-(trifluoromethyl)-4,5-dihydroimidazole
  • InChI Key : UVLIEHPWHZBHDA-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of ethylamine with trifluoromethyl-substituted precursors under controlled conditions. Common methods include:

  • Reagents : Trifluoromethyl iodide and imidazole derivatives.
  • Conditions : Use of bases like potassium carbonate in organic solvents such as dimethylformamide at elevated temperatures .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.

Antitumor Activity

Recent studies have explored the antitumor potential of related imidazole derivatives. For instance, compounds structurally related to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell growth:

Compound IDCell Line TestedIC50 (μM)Activity
4eSISO (Cervical)2.38High
5lRT-112 (Bladder)3.77High
5mSISO3.50Moderate

These findings indicate a potential for further exploration into the therapeutic applications of this compound in oncology .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and modulating enzyme activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives:

  • Antitumor Efficacy : A study demonstrated that specific derivatives showed significant cytotoxicity against cervical and bladder cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Apoptosis Induction : In vitro studies revealed that certain compounds could induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
  • Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) suggest that modifications to the imidazole ring can enhance biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole and related derivatives?

  • Methodology : One-pot multicomponent reactions involving aldehydes, amines, and nitriles under acidic or basic conditions are widely used. For example, base-promoted cyclization of amidines with ketones can yield dihydroimidazoles without transition metals . Characterization via 1^1H/13^13C NMR and HRMS is critical to confirm regiochemistry and purity .
  • Key Considerations : Solvent choice (e.g., ethanol or DMF) and reaction temperature influence yield. Substituents on starting materials (e.g., aryl vs. alkyl groups) affect reaction rates .

Q. How are spectroscopic techniques employed to confirm the structure of substituted dihydroimidazoles?

  • Methodology :

  • NMR : 1^1H NMR distinguishes between aromatic and aliphatic protons, with imidazole NH signals typically appearing as broad singlets (~11-12 ppm) .
  • MS : HRMS validates molecular weight and isotopic patterns, especially for halogenated derivatives .
    • Data Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What role do substituents (e.g., trifluoromethyl) play in the stability and reactivity of dihydroimidazoles?

  • Methodology : Electron-withdrawing groups (e.g., CF3_3) increase electrophilicity at the imidazole ring, facilitating nucleophilic substitutions. Stability under acidic/basic conditions can be assessed via accelerated degradation studies .
  • Example : CF3_3 groups enhance metabolic stability in biological studies but may reduce solubility in polar solvents .

Q. How are purification challenges addressed for dihydroimidazoles with hydrophobic substituents?

  • Methodology : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are standard. Purity is confirmed by HPLC (>98%) and melting point consistency .

Q. What safety protocols are recommended for handling dihydroimidazoles during synthesis?

  • Guidelines : Use PPE (nitrile gloves, lab coats), fume hoods, and respiratory protection (N95/P1 masks) to avoid inhalation of fine particles. Waste disposal must comply with local regulations for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of polysubstituted dihydroimidazoles?

  • Methodology : Steric and electronic effects dictate substitution patterns. For example, bulky substituents at the 1-position (e.g., ethyl) direct electrophilic attacks to the 2-position. Computational modeling (DFT) predicts favorable transition states .
  • Case Study : In 2-(aryl)-4,5-diphenyl derivatives, electron-rich aryl groups at the 2-position stabilize intermediates via resonance .

Q. What computational approaches are used to study reaction mechanisms involving dihydroimidazoles?

  • Methodology : Density Functional Theory (DFT) calculates activation energies and intermediates. For example, the formation of copper(II) complexes with imidazole ligands involves charge transfer steps validated by frontier molecular orbital analysis .
  • Software : Gaussian or ORCA suites are employed, with solvent effects modeled using PCM .

Q. How are dihydroimidazoles evaluated for biological activity (e.g., antihypertensive effects)?

  • Methodology :

  • In vitro : Binding affinity to imidazoline receptors (I1_1 and I2_2) is measured via competitive radioligand assays .
  • In vivo : Spontaneously hypertensive rats (SHRs) are used to assess reductions in mean arterial pressure (MAP). Compound 4h (from benzoxazine-imidazole hybrids) showed dose-dependent MAP lowering (~25% at 10 mg/kg) .

Q. What crystallographic tools are used to resolve structural ambiguities in dihydroimidazoles?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths/angles and hydrogen-bonding networks .
  • Case Study : The crystal structure of 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole confirmed planar geometry and π-stacking interactions (Cg–Cg distance: 3.65 Å) .

Q. How do reaction conditions influence the formation of spiro-fused dihydroimidazolones?

  • Methodology : Base-promoted cyclization (e.g., K2_2CO3_3 in DMSO) facilitates spiro-ring formation via intramolecular nucleophilic attack. Solvent polarity and temperature control reaction kinetics and byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole

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